molecular formula C15H13N3O6 B5180925 [4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone

[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone

Cat. No.: B5180925
M. Wt: 331.28 g/mol
InChI Key: MIXZVSXCBHJDAU-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone is an organic compound with a complex structure that includes both nitro and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone typically involves the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZVSXCBHJDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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